molecular formula C19H18N2O2 B14457062 4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole CAS No. 76099-33-7

4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole

Cat. No.: B14457062
CAS No.: 76099-33-7
M. Wt: 306.4 g/mol
InChI Key: YTJWTGPZPHNPGT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole is a complex organic compound with a unique structure that combines elements of both oxazepine and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole typically involves multi-step reactions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazonino(4,3-a)benzimidazole is unique due to its combination of oxazepine and benzimidazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

76099-33-7

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-phenyl-16,17-dioxa-3,10-diazatetracyclo[12.2.1.02,10.04,9]heptadeca-2,4,6,8-tetraene

InChI

InChI=1S/C19H18N2O2/c1-2-7-14(8-3-1)19-18-20-16-10-4-5-11-17(16)21(18)12-6-9-15(23-19)13-22-19/h1-5,7-8,10-11,15H,6,9,12-13H2

InChI Key

YTJWTGPZPHNPGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2COC(O2)(C3=NC4=CC=CC=C4N3C1)C5=CC=CC=C5

Origin of Product

United States

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